N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide
Description
N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is a synthetic organic compound featuring a quinazolinone core linked to a furan-2-carboxamide moiety via a methylene bridge. The 2,4-dimethoxyphenyl substituent on the carboxamide group distinguishes it from structurally related derivatives. Quinazolinones are known for their broad pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, due to their ability to interact with enzymes like kinases and topoisomerases . The furan ring and dimethoxy groups contribute to its unique electronic and steric properties, which may enhance binding affinity to biological targets compared to simpler analogs .
Properties
Molecular Formula |
C22H19N3O5 |
|---|---|
Molecular Weight |
405.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C22H19N3O5/c1-28-14-7-9-18(20(11-14)29-2)24-21(26)19-10-8-15(30-19)12-25-13-23-17-6-4-3-5-16(17)22(25)27/h3-11,13H,12H2,1-2H3,(H,24,26) |
InChI Key |
DGWOWDGLXABCAR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=NC4=CC=CC=C4C3=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Quinazolinone Moiety: The quinazolinone moiety can be introduced through a condensation reaction between an anthranilic acid derivative and a suitable aldehyde or ketone.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be attached via a nucleophilic substitution reaction, using a suitable leaving group and a nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenated solvents, strong acids or bases
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activities or receptor binding.
Medicine: The compound has potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, thereby affecting cell signaling pathways and cellular functions.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Features and Bioactivity
Pharmacological and Chemical Distinctions
- Substituent Effects : The 2,4-dimethoxyphenyl group enhances electron-donating capacity and steric bulk compared to analogs like Compound 2 (), which has a pyridinyl group. This may improve metabolic stability and target affinity .
- Linker Diversity : Replacing the furan-carboxamide with a benzamide () or butanamide () alters solubility and conformational flexibility. Furan’s planar structure may facilitate π-π stacking in enzyme active sites .
- Halogenated Derivatives : Compounds with chlorine or fluorine substituents (e.g., ’s N-(5-chloro-2,4-dimethoxyphenyl) analog) show altered bioactivity profiles due to increased electrophilicity .
Biological Activity
N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide is a synthetic compound that combines a quinazolinone moiety with a dimethoxyphenyl group. This unique structural configuration has been associated with various biological activities, particularly in medicinal chemistry. This article will explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of approximately 405.4 g/mol . The compound features a furan ring and a quinazolinone structure, which are known for their biological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 405.4 g/mol |
| CAS Number | 1190295-99-8 |
1. Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The quinazolinone core is known to interact with various enzymes and receptors involved in cancer progression. For instance, studies have shown that related compounds can inhibit cell proliferation and induce apoptosis in cancer cell lines .
2. Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. Quinazolinone derivatives have been investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are crucial in inflammatory pathways .
3. Antimicrobial Activity
The antimicrobial potential of quinazolinone derivatives has been documented, suggesting that this compound could exhibit similar effects against various bacterial and fungal strains .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound likely interacts with specific enzymes involved in metabolic pathways, including those related to inflammation and cancer progression.
- Signal Transduction Modulation : It may modulate signaling pathways associated with cell proliferation and apoptosis, thereby affecting tumor growth and inflammatory responses .
Case Studies
A notable study examined the cytoprotective effects of a structurally similar compound on human colon fibroblast cells exposed to carcinogens. The study found that pretreatment with the compound reduced DNA damage and mitochondrial dysfunction caused by nitrosative stress, highlighting its potential as a chemopreventive agent .
Q & A
Q. What are the established synthetic routes for N-(2,4-dimethoxyphenyl)-5-[(4-oxoquinazolin-3(4H)-yl)methyl]furan-2-carboxamide, and how is purity confirmed?
The compound is typically synthesized via a multi-step process involving:
- Quinazolinone core formation : Alkylation or condensation reactions to introduce the 4-oxoquinazolin-3(4H)-yl moiety (e.g., using 3-aminothieno[2,3-b]pyridine precursors under basic conditions) .
- Carboxamide linkage : Coupling the quinazolinone intermediate with furan-2-carboxamide derivatives via nucleophilic substitution or carbodiimide-mediated amidation .
- Purification : Column chromatography or recrystallization (e.g., using CHCl₃/EtOH mixtures) to achieve >95% purity. Purity is confirmed via melting point analysis, ¹H/¹³C NMR (to verify substituent positions), and mass spectrometry (to confirm molecular weight) .
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical for validation?
Key characterization methods include:
- ¹H/¹³C NMR : Assigns protons and carbons to confirm substituent positions (e.g., methoxy groups at 2,4-positions on the phenyl ring and methylene bridging between quinazolinone and furan) .
- High-resolution mass spectrometry (HRMS) : Validates the molecular formula (e.g., C₂₃H₂₁N₃O₅) and detects isotopic patterns .
- X-ray crystallography : Resolves 3D conformation, particularly for the quinazolinone-furan linkage, if single crystals are obtained .
Advanced Research Questions
Q. What strategies are employed to optimize the quinazolinone moiety for enhanced bioactivity (e.g., anti-inflammatory or kinase inhibition)?
Structural modifications focus on:
- Substituent variation : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the quinazolinone 6- or 7-positions to enhance binding to COX-2 or kinase active sites .
- Methylene bridge tuning : Replacing the methylene group with ethylene or sulfur-containing linkers to improve conformational flexibility and target engagement .
- In vitro assays : COX-2 inhibition (IC₅₀ determination via ELISA) and kinase profiling (e.g., EGFR inhibition using ADP-Glo™ assays) guide optimization .
Q. How can researchers resolve contradictory data in biological activity studies (e.g., anti-inflammatory vs. ulcerogenic effects)?
Contradictions are addressed through:
- Dose-response analysis : Establishing therapeutic windows (e.g., comparing IC₅₀ for COX-2 inhibition with ulcerogenicity in rat models) .
- Selectivity profiling : Screening against off-target enzymes (e.g., COX-1, LOX) to identify selective inhibitors .
- Pharmacokinetic studies : Assessing bioavailability and tissue distribution to clarify discrepancies between in vitro and in vivo results .
Q. What computational methods are used to predict binding modes and guide SAR studies?
Common approaches include:
- Molecular docking : Aligning the compound with COX-2 (PDB: 5KIR) or kinase domains (e.g., EGFR) to identify key interactions (e.g., hydrogen bonds with Arg120 or hydrophobic contacts with Val523) .
- QSAR modeling : Correlating substituent electronic properties (e.g., Hammett σ values) with anti-inflammatory activity to prioritize synthetic targets .
- MD simulations : Evaluating stability of ligand-receptor complexes over 100-ns trajectories to predict binding affinity .
Methodological Notes
- Data contradiction mitigation : Cross-validate biological results using orthogonal assays (e.g., qRT-PCR for COX-2 mRNA levels alongside protein activity assays) .
- Synthetic challenges : Optimize reaction conditions (e.g., ultrasound-assisted synthesis for higher yields) to reduce impurities that may skew bioactivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
